REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]([C:7]([CH3:10])([CH3:9])[CH3:8])[CH:5]=[C:4]([C:11]#[N:12])[CH:3]=1.[N+:13]([CH:16]([CH:19]=O)[CH:17]=O)([O-:15])=[O:14].[Na].Cl>C(O)CC>[C:7]([N:6]1[C:2]2=[N:1][CH:17]=[C:16]([N+:13]([O-:15])=[O:14])[CH:19]=[C:3]2[C:4]([C:11]#[N:12])=[CH:5]1)([CH3:8])([CH3:9])[CH3:10] |f:1.2,^1:20|
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Name
|
|
Quantity
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5.85 g
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Type
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reactant
|
Smiles
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NC1=CC(=CN1C(C)(C)C)C#N
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Name
|
|
Quantity
|
4.6 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6.02 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C(C=O)C=O.[Na]
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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C(CC)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
under stirring at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated at 100° C. for 2 hours
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Duration
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2 h
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Type
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CONCENTRATION
|
Details
|
The reaction mass was concentrated under vacuum
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Type
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FILTRATION
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Details
|
The precipitate was filtered off
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Type
|
WASH
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Details
|
washed thoroughly with 15% aqueous ethanol (35 mL), water (5 mL)
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Type
|
CUSTOM
|
Details
|
finally dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1C=C(C=2C1=NC=C(C2)[N+](=O)[O-])C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.14 g | |
YIELD: PERCENTYIELD | 81.5% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |